![molecular formula C10H20N4O7 B3024233 L-Arginine malate CAS No. 41989-03-1](/img/structure/B3024233.png)
L-Arginine malate
Overview
Description
L-Arginine is an amino acid that plays a crucial role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into nitric oxide, which helps the blood vessels open . L-Arginine is also an essential substrate for the synthesis of nitric oxide (NO), creatine, polyamines, homoarginine, and agmatine in mammals .
Synthesis Analysis
L-Arginine is converted to L-Citrulline by argininosuccinate synthase. L-Citrulline is then recycled back to L-Arginine . In a study, Arginine–malate-based dual-emission carbon dots were synthesized for the determination of uric acid (UA). The formation of hydrogen bonds between the ketone/hydroxyl group in the UA molecule and the amino group on the surface of Arg-CD activated the fluorescent signal .Molecular Structure Analysis
The first order hyperpolarizability of L-Arginine maleate is 6.30615227×10-30esu, and the large value of hyperpolarization along the z-direction shows a substantial delocalization of charges in these directions . The role of Arg-153 in distinguishing substrate specificity was examined by the mutant R153C .Chemical Reactions Analysis
Arginine–malate-based dual-emission carbon dots using L-arginine and DL-malic acid as precursors were prepared by a simple and rapid solvothermal synthesis method . L-arginase, a powerful anticancer enzyme, hydrolyzes L-arginine to L-ornithine and urea .Scientific Research Applications
Uric Acid Determination
L-Arginine malate-based dual-emission carbon dots have been synthesized for the determination of uric acid (UA) in human serum . The fluorescent signal of the mixture can be activated due to the electrostatic interaction between the secondary amine group in UA and the carboxyl group on the Arg-CD . This method has shown high selectivity and sensitivity to uric acid, and could be applied in the UA determination of the human serum samples .
Athletic and Physical Performance Enhancement
Consumption of amino acids L-Arginine (L-Arg) and L-Citrulline (L-Cit) are purported to increase nitric oxide (NO) production and improve physical performance . Clinical trials have shown relatively more favorable outcomes than not after supplementing with L-Cit and combined L-Arg and L-Cit .
Chronic Heart Failure Treatment
A pilot study evaluated the 14-day effect of oral L-Arginine supplementation (at a dose of 6 g per day) in patients with chronic heart failure . The patients were treated with an angiotensin-converting enzyme inhibitor, a diuretic, and digoxin .
Nitric Oxide Synthesis
L-Arginine is required for the synthesis of nitric oxide, a compound that relaxes blood vessels and improves blood flow . This makes it an important molecule for cardiovascular health .
Mechanism of Action
Target of Action
L-Arginine malate, also known as (S)-2-Amino-5-guanidinopentanoic acid 2-hydroxysuccinic acid (1:1), primarily targets the body’s protein biosynthesis process . It plays a versatile role in the body, aiding in cell division, wound healing, ammonia disposal, immune system function, and hormone biosynthesis . L-Arginine is also the precursor for the biosynthesis of nitric oxide (NO) and polyamines .
Mode of Action
L-Arginine malate interacts with its targets by being converted into nitric oxide in the body . This conversion is facilitated by nitric oxide synthase (NOS) enzymes . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions . The substance also stimulates the release of insulin into the body .
Biochemical Pathways
L-Arginine malate affects several biochemical pathways. It is metabolized to urea and L-ornithine by the arginase enzyme via hydrolysis in the urea cycle . L-Arginine is also used by nitric oxide synthase (NOS) to produce NO . Furthermore, it can be methylated, producing methylated L-arginines, which inhibit NOS .
Pharmacokinetics
It is known that l-citrulline, a natural precursor of l-arginine, bypasses hepatic first-pass metabolism and can be converted to l-arginine specifically within the tissues .
Result of Action
The conversion of L-Arginine malate into nitric oxide has several molecular and cellular effects. It supports heart health, reduces chest pain, helps build muscles, aids in wound repair, and improves male fertility . Excessive l-arginine can cause side effects such as nausea, diarrhea, and bloating .
Action Environment
The action, efficacy, and stability of L-Arginine malate can be influenced by environmental factors. This makes the therapy more selective and efficient .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194797 | |
Record name | Arginine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginine malate | |
CAS RN |
41989-03-1, 16856-16-9 | |
Record name | Arginine malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-Malic acid, compound with L-arginine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine malate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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